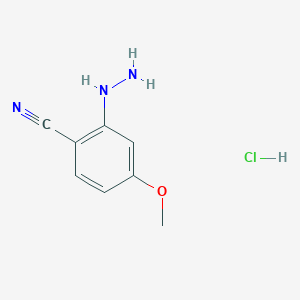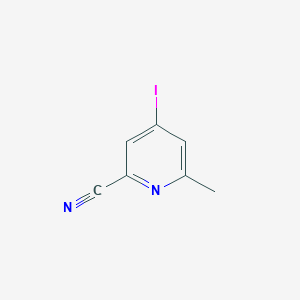
2-butyl-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its isoindoline core, which is a bicyclic structure containing both a benzene ring and a nitrogen-containing five-membered ring.
Métodos De Preparación
The synthesis of 2-butyl-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one can be achieved through several synthetic routes. One common method involves the condensation of an isatoic anhydride with a primary amine, followed by cyclization. The reaction typically requires a catalyst such as alum (KAl(SO4)2·12H2O) and can be conducted under microwave irradiation or classical heating . Industrial production methods often optimize these conditions to enhance yield and selectivity, making the process more economical and scalable .
Análisis De Reacciones Químicas
2-Butyl-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-butyl-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, the compound could interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparación Con Compuestos Similares
2-Butyl-3-(phenylamino)-2,3-dihydro-1H-isoindol-1-one can be compared with other similar compounds, such as:
2-Alkyl- and 2-aryl-3-(phenylamino)quinazolin-4(3H)-ones: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Dronedarone: Another antiarrhythmic agent with structural similarities to amiodarone.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H20N2O |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
3-anilino-2-butyl-3H-isoindol-1-one |
InChI |
InChI=1S/C18H20N2O/c1-2-3-13-20-17(19-14-9-5-4-6-10-14)15-11-7-8-12-16(15)18(20)21/h4-12,17,19H,2-3,13H2,1H3 |
Clave InChI |
GPZFKAQBJZTTCM-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(C2=CC=CC=C2C1=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B12444674.png)



![2-(2,5-dimethylphenoxy)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12444708.png)


![1-Chloronaphtho[2,1-b]thiophene](/img/structure/B12444717.png)

![5-(3-chlorophenyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B12444720.png)


![3-methyl-N-[3-(naphthalen-1-ylcarbamoyl)phenyl]-4-nitrobenzamide](/img/structure/B12444731.png)
